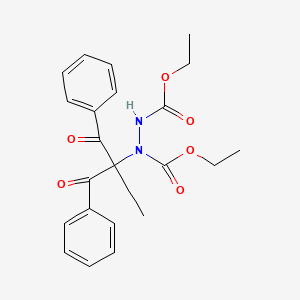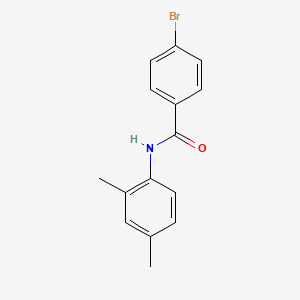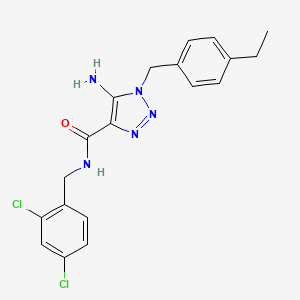
2-Hydroxytetralin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxytetralin-1-one” is a chemical compound with the molecular formula C10H10O2. It is also known by other names such as “(1Z)-1-(1-hydroxyethylidene)-3-methyl-1,3-dihydro-2H-inden-2-one” and “11-methyleneestra-1,3,5(10),8,14-pentaen-17-one” among others .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves multiple steps. For instance, one approach could be to reduce an alkyne to a cis or trans-3-hexene before undertaking glycol formation . Another approach involves the design of acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using various techniques. These include physicochemical characterization of protein and monoclonal antibody molecular structure, employing multiple, complementary, as well as orthogonal, state-of-the-art analytical methods .
Chemical Reactions Analysis
Chemical reaction analysis often involves predicting the resulting products from a given reaction process . For instance, the benzylic oxidation of 6-hydroxytetralins by 2,3-dichloro-5,6-dicyanobenzoquinone occurs readily in alcoholic solvents at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques. These include measuring properties such as color, density, hardness, and melting and boiling points .
Scientific Research Applications
1. Structural Motifs in Natural Product Assembly
2-Hydroxytetralin-1-one, as a part of the 1,2-diacetal family, plays a significant role in natural product synthesis. These compounds are used for selective 1,2-diol or alpha-hydroxy acid protection, enantiotopic recognition, and desymmetrization methods. They are also integral in chiral memory applications, oligosaccharide synthesis, and as building blocks in various synthetic pathways. Their stability and enhanced crystallinity make them preferable over five-ring acetonide counterparts in certain applications (Ley & Polara, 2007).
2. Intramolecular Hydrogen Bonding Studies
Studies on 1-hydroxytetralin, closely related to this compound, have revealed interesting insights into weak intramolecular hydrogen bonding. These studies, involving laser-induced fluorescence and single vibronic level fluorescence spectra, highlight the orientation of the hydroxyl group and its interactions with the benzene π-electrons, demonstrating weak intramolecular O–H ⋯ π hydrogen bonding. This research contributes to the understanding of molecular conformations and interactions (Isozaki et al., 2010).
3. Catalytic Asymmetric Synthesis
In the field of asymmetric synthesis, 1,2-diacetals, including compounds like this compound, are crucial. They are employed in the synthesis of chiral 1,2-amino alcohols and 1,2-diols, which are common in many natural and biologically active molecules. The development of direct asymmetric Mannich and aldol reactions using α-hydroxyketones, to which this compound is related, exemplifies this application. These reactions are crucial for creating diverse and complex molecular structures (Ramasastry et al., 2007).
4. Analytical Techniques in Proteomics
This compound related compounds are also significant in proteomics, particularly in the identification of post-translational modifications like lysine 2-hydroxyisobutyrylation. The 2-hydr_Ensemble algorithm, developed for this purpose, utilizes sequence information at the protein level and demonstrates the utility of these compounds in advanced analytical techniques for disease research and drug development (Bao, Yang, & Chen, 2021).
Mechanism of Action
- The 5-HT2C receptor is a subtype of serotonin receptors found in the central nervous system. Its activation modulates neurotransmitter release and influences various physiological processes .
Target of Action
Mode of Action
properties
IUPAC Name |
2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUTEAXCHORFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2555521.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2555524.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555527.png)

![methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2555530.png)

![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)


![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B2555538.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2555541.png)

![(E)-4-(Dimethylamino)-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2555544.png)